CYP1A2 Inhibition Profile: A Potential Metabolic Liability Indicator
A derivative of 2-(2,4-dimethylphenyl)ethanol, specifically the compound CHEMBL4077770 (which contains a 2-(2,4-dimethylphenyl)ethanol core), demonstrates potent inhibition of the human CYP1A2 enzyme with an IC50 of 600 nM in human liver microsomes [1]. While this is not a direct measurement of 2-(2,4-dimethylphenyl)ethanol itself, it provides a class-level inference regarding the metabolic liability of this chemical scaffold. For comparison, the same derivative showed significantly weaker inhibition of CYP2C9 (IC50 = 1.60E+3 nM) [1]. This differential activity suggests that compounds containing this specific 2,4-dimethylphenyl motif can be selective inhibitors of certain CYP isoforms, a critical consideration during drug development where minimizing off-target interactions is paramount.
| Evidence Dimension | In vitro CYP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 600 nM (CYP1A2) and IC50 = 1.60E+3 nM (CYP2C9) for a derivative containing the 2-(2,4-dimethylphenyl)ethanol core [1] |
| Comparator Or Baseline | No direct comparator data available for the core compound itself or its positional isomers. |
| Quantified Difference | 2.7-fold selectivity for CYP1A2 inhibition over CYP2C9 for the tested derivative [1] |
| Conditions | Human liver microsomes; substrate: phenacetin (CYP1A2) and diclofenac (CYP2C9); pre-incubation: 15 min; NADPH addition followed by 8 min measurement [1] |
Why This Matters
Understanding potential CYP inhibition profiles is crucial for predicting drug-drug interactions and optimizing lead candidates, and even class-level inference can guide early-stage selection and synthesis prioritization.
- [1] BindingDB. (n.d.). BDBM50262633 CHEMBL4077770. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50262633&google=BDBM50262633 View Source
